molecular formula C10H11NO2 B1519622 4-(1-Aminocyclopropyl)benzoic acid CAS No. 1014743-82-8

4-(1-Aminocyclopropyl)benzoic acid

Cat. No.: B1519622
CAS No.: 1014743-82-8
M. Wt: 177.2 g/mol
InChI Key: JYOWJKUJOVHUFH-UHFFFAOYSA-N
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Description

4-(1-Aminocyclopropyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminocyclopropyl)benzoic acid typically involves the following steps:

  • Starting Material: The synthesis begins with benzoic acid as the starting material.

  • Cyclopropanation: The benzoic acid undergoes cyclopropanation using a suitable reagent, such as diazomethane, to introduce the cyclopropyl group.

  • Amination: The cyclopropylbenzoic acid is then subjected to amination, where an amine group is introduced to the cyclopropyl ring.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Aminocyclopropyl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 4-(1-aminocyclopropyl)benzaldehyde or 4-(1-aminocyclopropyl)benzoyl chloride.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions can introduce different functional groups to the cyclopropyl ring or the benzoic acid moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: 4-(1-aminocyclopropyl)benzaldehyde, 4-(1-aminocyclopropyl)benzoyl chloride.

  • Reduction Products: 4-(1-aminocyclopropyl)benzyl alcohol, 4-(1-aminocyclopropyl)benzylamine.

  • Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

4-(1-Aminocyclopropyl)benzoic acid has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(1-Aminocyclopropyl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

4-(1-Aminocyclopropyl)benzoic acid is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. Similar compounds include:

  • 4-(1-Aminocyclopropyl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

  • 4-(1-Aminocyclopropyl)benzyl alcohol: Contains a hydroxyl group instead of a carboxylic acid.

  • 4-(1-Aminocyclopropyl)benzylamine: Features an amine group instead of a carboxylic acid.

These compounds differ in their functional groups, leading to variations in their reactivity and biological activity.

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Properties

IUPAC Name

4-(1-aminocyclopropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-10(5-6-10)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOWJKUJOVHUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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